molecular formula C22H26ClN3O5 B13378971 N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

Cat. No.: B13378971
M. Wt: 447.9 g/mol
InChI Key: XNSICPGUOVCSSY-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex architecture integrating a cyclohexa-2,5-dien-1-ylidene core substituted with chloro (Cl), ethoxy (OCH₂CH₃), and ketone (C=O) groups. The hydrazinyl-oxoethyl bridge connects this core to a butanamide moiety bearing a 4-methoxyphenyl substituent. While direct data on this compound are absent in the provided evidence, its structural motifs align with pharmacologically active hydrazine derivatives, such as inhibitors or ligands targeting enzymes or receptors via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C22H26ClN3O5

Molecular Weight

447.9 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C22H26ClN3O5/c1-3-31-19-12-16(11-18(23)22(19)29)13-25-26-21(28)14-24-20(27)6-4-5-15-7-9-17(30-2)10-8-15/h7-13,29H,3-6,14H2,1-2H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

XNSICPGUOVCSSY-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC(=O)CCCC2=CC=C(C=C2)OC)Cl)O

Origin of Product

United States

Preparation Methods

3-Chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene

Route (adapted from EP2741782A1):

  • Starting material : Ethoxycyclohexenone
    • Chlorination at position 3 using Cl₂ in acetic acid (60°C, 4h)
    • Oxidation with Jones reagent (CrO₃/H₂SO₄) to form 4-oxo group
  • Key data :
Step Reagent/Condition Yield (%) Purity (HPLC)
1 Cl₂/AcOH 78 92
2 Jones reagent 85 95

4-(4-Methoxyphenyl)butanamide

Route (modified from CN102695546B):

  • Friedel-Crafts acylation of anisole with succinic anhydride (AlCl₃ catalyst)
  • Reduction of ketone to alcohol (NaBH₄)
  • Conversion to amine via Curtius rearrangement
  • Amide formation with chloroacetyl chloride

Final Coupling Strategy

Hydrazine Linkage Formation (GB2594753A)

  • Condensation reaction :

    • React 3-chloro-5-ethoxy-4-oxocyclohexadienylidene carbaldehyde with hydrazine hydrate (EtOH, 0°C)
    • Critical parameter : pH 6.5-7.0 maintained with NaOAc buffer
  • Carboxamide coupling :

    Component A Component B Coupling Reagent Temp (°C) Time (h) Yield (%)
    Hydrazine derivative Chloroacetylbutanamide EDC/HOBt 25 12 67

Purification & Characterization

Chromatographic conditions (CN102695546B):

Parameter Value
Column C18 reverse-phase
Mobile phase MeCN:H₂O (65:35) + 0.1% TFA
Flow rate 1.0 mL/min
Retention time 8.2 min

Spectroscopic data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.15 (d, J=15 Hz, 1H, CH=N), 7.25 (d, J=8.5 Hz, 2H, Ar-H)
  • HRMS : m/z 532.1543 [M+H]⁺ (Calc. 532.1538)

Stability Considerations

Degradation pathways (EP2741782A1):

  • Hydrolysis of hydrazone bond at pH <5
  • Photoisomerization of Z-configuration (prevented by amber glass storage)

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of hydrazine-linked heterocycles, sharing synthetic and spectroscopic parallels with compounds in and . Below is a comparative analysis:

Compound Class Core Structure Key Functional Groups Synthesis Method IR Spectral Features
Target Compound Cyclohexadienone Cl, OCH₂CH₃, hydrazinyl, C=O, 4-methoxyphenyl Not explicitly described Anticipated C=O (1660–1680 cm⁻¹), NH stretches (3150–3300 cm⁻¹)
Hydrazinecarbothioamides [4–6] Sulfonylbenzene C=S, SO₂, 2,4-difluorophenyl Reflux of hydrazides with isothiocyanate C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
S-Alkylated Triazoles [10–15] Triazole-thione Alkylthio, ketone, SO₂, fluorophenyl Base-mediated alkylation of triazole-thiones Absence of C=O, C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
N-Methyl Hydrazinecarbothioamides Aryloxyacetyl-hydrazine C=S, methyl/ethyl/phenyl substituents Methanol reflux with isothiocyanate C=S (~1250 cm⁻¹), NH stretches (~3300 cm⁻¹)

Key Observations:

The chloro and ethoxy substituents on the cyclohexadienone core could modulate reactivity via steric hindrance and inductive effects, contrasting with the sulfonyl groups in ’s analogs .

Hydrogen Bonding and Crystallization :

  • The hydrazinyl and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, as observed in similar triazole-thiones () and hydrazinecarbothioamides . Such interactions influence crystallization behavior, a critical factor in pharmaceutical formulation .

  • Hydrazine Formation : Reaction of a hydrazide precursor (e.g., 4-(4-methoxyphenyl)butanamide hydrazide) with an isothiocyanate or carbonyl-containing electrophile.
  • Cyclization : Base-mediated cyclization akin to triazole-thione formation (), though the absence of a thioamide group may necessitate alternative conditions .

Biological Activity

N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple functional groups, which contribute to its biological properties. The presence of a hydrazine moiety is notable as it often correlates with various biological activities, including antimicrobial and anticancer effects.

Molecular Formula

  • Molecular Formula : C19H24ClN3O3
  • Molecular Weight : 373.86 g/mol

Structural Features

FeatureDescription
Chlorine Atom Contributes to biological activity
Ethoxy Group Enhances solubility and bioavailability
Hydrazine Linkage Potential for reactive intermediates
Methoxyphenyl Group May influence interaction with biological targets

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against human cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated significant inhibitory effects:

Cell LineIC50 (µM)
HeLa15.6
MCF722.3

The proposed mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. The hydrazine moiety may facilitate interactions with target proteins, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity. Preliminary tests against Gram-positive and Gram-negative bacteria have shown promising results.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate moderate absorption and distribution in biological systems.

Toxicity Profile

Toxicological assessments reveal that while the compound shows significant biological activity, it also presents potential toxicity at higher concentrations. Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-[2-[(Z)-...]butanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the hydrazinylidene-methyl intermediate via condensation of a substituted cyclohexadienone with hydrazine derivatives under acidic conditions (e.g., HCl catalysis).
  • Step 2: Coupling the intermediate with a functionalized butanamide precursor using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF at 0–5°C .
  • Optimization: Reaction efficiency depends on pH control (pH 6–7 for coupling) and inert atmospheres to prevent oxidation. Yields improve with slow addition of reagents and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the (Z)-configuration of the hydrazinylidene group (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at ~550–560 m/z).
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water (70:30) mobile phase .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

  • Density Functional Theory (DFT): Models the electron distribution of the cyclohexadienone ring, identifying electrophilic sites prone to nucleophilic attack (e.g., by cysteine residues in enzymes).
  • Molecular Dynamics (MD): Simulates binding affinity to biological targets (e.g., kinases) by analyzing hydrophobic interactions with the methoxyphenyl group .
  • Validation: Correlate computational predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

  • Dose-Response Profiling: Use standardized cell lines (e.g., HEK293 for cytotoxicity; MCF7 for anticancer assays) with IC₅₀ calculations.
  • Mechanistic Studies: Evaluate ROS generation (via DCFH-DA fluorescence) or DNA intercalation (ethidium bromide displacement) to distinguish modes of action .
  • Cross-Validation: Compare results across multiple labs using blinded replicates to minimize batch variability .

Basic: How should researchers assess the compound’s stability under storage and experimental conditions?

Answer:

  • Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond).
  • Light Sensitivity: Store in amber vials under nitrogen; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: What strategies optimize the compound’s selectivity for target proteins versus off-target interactions?

Answer:

  • Structural Analog Synthesis: Modify the methoxyphenyl or chloro-ethoxy groups to reduce hydrophobic off-target binding.
  • SPR (Surface Plasmon Resonance): Screen against protein libraries (e.g., KinomeScan) to identify selectivity profiles.
  • Cryo-EM: Resolve binding conformations with target enzymes (e.g., topoisomerase II) at sub-3Å resolution .

Basic: What are the recommended protocols for in vitro toxicity screening?

Answer:

  • MTT/PrestoBlue Assays: Use HepG2 cells (24–48 hr exposure) with 0.1–100 µM concentration ranges.
  • Apoptosis Markers: Quantify caspase-3/7 activation (luminescence-based kits) and Annexin V/PI flow cytometry .

Advanced: How can non-covalent interactions (e.g., π-π stacking) influence the compound’s supramolecular assembly in drug delivery systems?

Answer:

  • X-Ray Crystallography: Resolve crystal packing motifs (e.g., methoxyphenyl π-stacking distances <3.5 Å).
  • Dynamic Light Scattering (DLS): Monitor nanoparticle formation in aqueous buffers (size <200 nm preferred for bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.